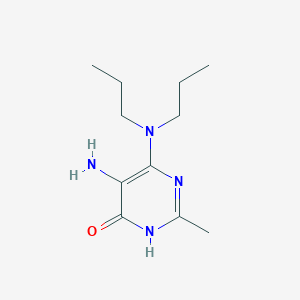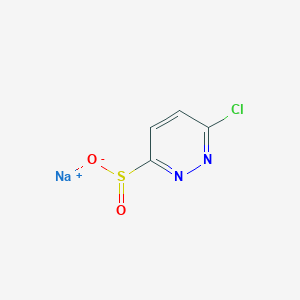![molecular formula C4H2N4S2 B15246660 [1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione CAS No. 89797-62-6](/img/structure/B15246660.png)
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]thiadiazolo[3,4-d]pyrimidine-7(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diaminomaleonitrile with sulfur-containing reagents under controlled conditions to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as chloroform or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazolo[3,4-d]pyrimidine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,2,5]thiadiazolo[3,4-d]pyrimidine-7(3H)-thione is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the design of organic semiconductors and dyes .
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism by which [1,2,5]thiadiazolo[3,4-d]pyrimidine-7(3H)-thione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of sulfur and nitrogen atoms in its structure allows for unique binding interactions with metal ions and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyridazine: Similar in structure but with different electronic properties and reactivity.
[1,3,4]Thiadiazole: Another sulfur-nitrogen heterocycle with distinct chemical behavior.
[1,2,4]Triazolo[3,4-b]thiadiazole: Contains both triazole and thiadiazole rings, offering unique properties for various applications.
Uniqueness
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione stands out due to its specific ring structure, which imparts unique electronic properties and reactivity. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
89797-62-6 |
|---|---|
Formule moléculaire |
C4H2N4S2 |
Poids moléculaire |
170.2 g/mol |
Nom IUPAC |
4H-[1,2,5]thiadiazolo[3,4-d]pyrimidine-7-thione |
InChI |
InChI=1S/C4H2N4S2/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
Clé InChI |
AYQXBPKMHYDIKK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=S)C2=NSN=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


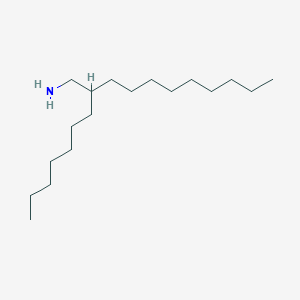
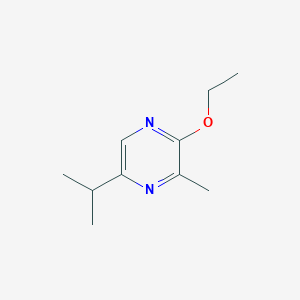
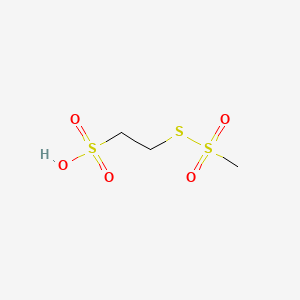

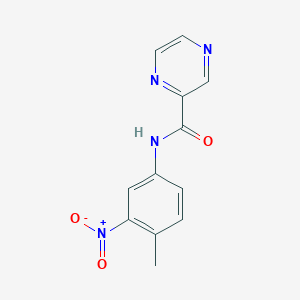
![5-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15246624.png)


![4-Methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B15246649.png)
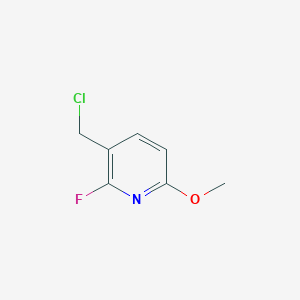
![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
